molecular formula C13H10ClNO B1392261 4-(3-Chlorobenzoyl)-2-methylpyridine CAS No. 1187167-28-7

4-(3-Chlorobenzoyl)-2-methylpyridine

Cat. No.: B1392261
CAS No.: 1187167-28-7
M. Wt: 231.68 g/mol
InChI Key: NPHAIGFHJSFLPG-UHFFFAOYSA-N
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Description

4-(3-Chlorobenzoyl)-2-methylpyridine is an organic compound that belongs to the class of pyridines It features a pyridine ring substituted with a 3-chlorobenzoyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorobenzoyl)-2-methylpyridine typically involves the acylation of 2-methylpyridine with 3-chlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Temperature: Room temperature to reflux conditions.

    Solvent: Common solvents include dichloromethane or chloroform.

    Catalyst: Sometimes, a catalyst like aluminum chloride is used to enhance the reaction rate.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorobenzoyl)-2-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the 3-chlorobenzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom in the 3-chlorobenzoyl group can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-(3-Chlorobenzoyl)-2-carboxypyridine.

    Reduction: this compound alcohol.

    Substitution: 4-(3-Aminobenzoyl)-2-methylpyridine or 4-(3-Thiobenzoyl)-2-methylpyridine.

Scientific Research Applications

4-(3-Chlorobenzoyl)-2-methylpyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Chlorobenzoyl)pyridine: Lacks the methyl group on the pyridine ring.

    4-(3-Chlorobenzoyl)-3-methylpyridine: Has the methyl group in a different position on the pyridine ring.

    4-(4-Chlorobenzoyl)-2-methylpyridine: Features the chlorine atom in a different position on the benzoyl group.

Uniqueness

4-(3-Chlorobenzoyl)-2-methylpyridine is unique due to the specific positioning of the 3-chlorobenzoyl and methyl groups, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties that are not observed in similar compounds.

Properties

IUPAC Name

(3-chlorophenyl)-(2-methylpyridin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO/c1-9-7-11(5-6-15-9)13(16)10-3-2-4-12(14)8-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPHAIGFHJSFLPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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